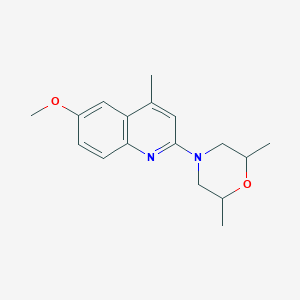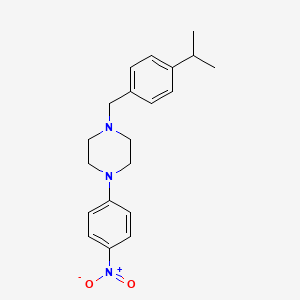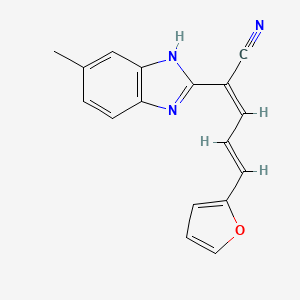
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as BIBX1382, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, which is responsible for the activation of downstream signaling pathways involved in cell growth and proliferation. By inhibiting EGFR tyrosine kinase activity, this compound blocks the activation of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a broad spectrum of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is its high potency and selectivity for EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another potential direction is the investigation of the use of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential for the treatment of cancer and other diseases. Its high potency and selectivity for EGFR tyrosine kinase make it a valuable tool for scientific research, and its broad spectrum of biochemical and physiological effects suggest that it may have potential applications beyond cancer treatment. Further research is needed to fully explore the potential of this compound and to develop more potent and selective tyrosine kinase inhibitors based on its structure.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves a multi-step process that includes the reaction of 2-phenyl-1H-indole-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the intermediate 2-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-1H-indole-3-carboxylic acid. This intermediate is then coupled with N,N-dimethylacetamide to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been found to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-23(24(28)25-13-15-10-11-19-20(12-15)30-14-29-19)21-17-8-4-5-9-18(17)26-22(21)16-6-2-1-3-7-16/h1-12,26H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRWPLPTUESJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5027113.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027120.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5027139.png)
![1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
![1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5027150.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide](/img/structure/B5027168.png)
![1-[5-(4-fluorophenoxy)pentyl]piperidine](/img/structure/B5027171.png)

![2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)
![1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5027182.png)